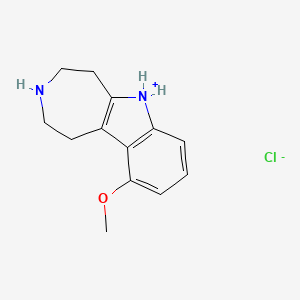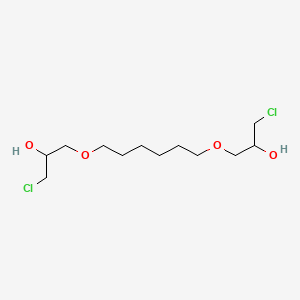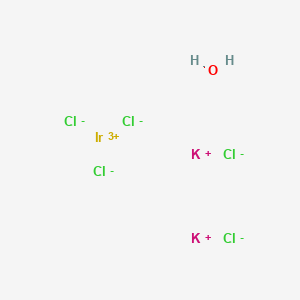
Dipotassium aquapentachloroiridate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium aquapentachloroiridate(2-) is a coordination compound with the chemical formula K2[IrCl5(H2O)]. It is a complex of iridium, a transition metal, and is known for its unique chemical properties and applications in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium aquapentachloroiridate(2-) can be synthesized through the reaction of iridium(III) chloride with potassium chloride in the presence of water. The reaction typically involves dissolving iridium(III) chloride in water, followed by the addition of potassium chloride. The mixture is then heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of dipotassium aquapentachloroiridate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium aquapentachloroiridate(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where the water molecule or chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium aquapentachloroiridate(2-) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Applications De Recherche Scientifique
Dipotassium aquapentachloroiridate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipotassium aquapentachloroiridate(2-) involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their structure and function. The specific pathways involved depend on the type of reaction and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium aquapentachlororuthenate(III): Similar in structure but contains ruthenium instead of iridium.
Dipotassium aquapentachloroplatinate(2-): Contains platinum instead of iridium and has different chemical properties.
Uniqueness
Dipotassium aquapentachloroiridate(2-) is unique due to its specific coordination chemistry and the properties imparted by the iridium center.
Propriétés
Numéro CAS |
28235-15-6 |
|---|---|
Formule moléculaire |
Cl5H2IrK2O |
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
dipotassium;iridium(3+);pentachloride;hydrate |
InChI |
InChI=1S/5ClH.Ir.2K.H2O/h5*1H;;;;1H2/q;;;;;+3;2*+1;/p-5 |
Clé InChI |
SHXXOSBLSMPKKB-UHFFFAOYSA-I |
SMILES canonique |
O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


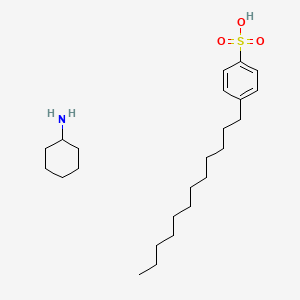
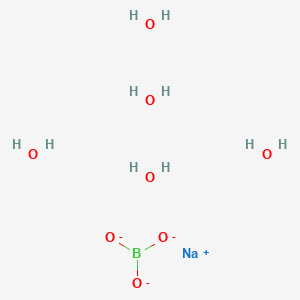
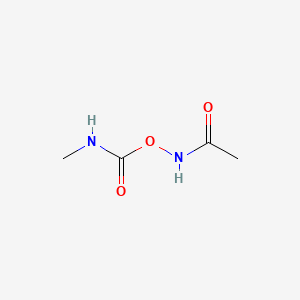
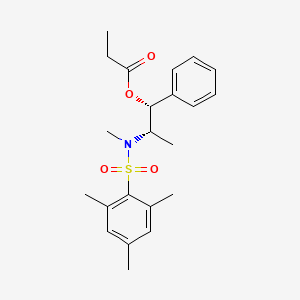
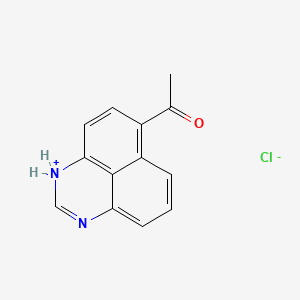
![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
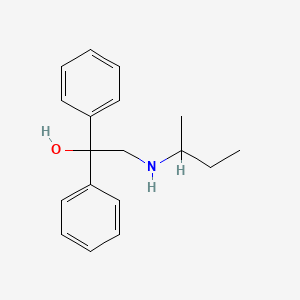
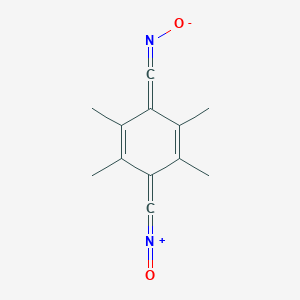
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


